

An In-depth Technical Guide to Racemic 2-Bromobutanoic Acid

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Compound of Interest

Compound Name: 2-Bromobutanoic acid

Cat. No.: B104356

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties, synthesis, resolution, and applications of racemic **2-bromobutanoic acid**. It is intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical and Physical Properties

Racemic **2-bromobutanoic acid** is a colorless to yellowish oily liquid.^[1] It is an organic bromine compound that serves as a versatile intermediate in various organic syntheses.^{[1][2]} The presence of a chiral center at the second carbon position means it exists as a racemic mixture of (R)- and (S)-enantiomers.^[3]

Table 1: Physical and Chemical Properties of Racemic **2-Bromobutanoic Acid**

Property	Value	Source(s)
IUPAC Name	2-Bromobutanoic acid	[3][4]
Synonyms	2-Bromobutyric acid, α-Bromobutyric acid	[3][4][5]
CAS Number	80-58-0 (racemate)	[3][4][5]
Molecular Formula	C ₄ H ₇ BrO ₂	[1][3][4]
Molecular Weight	167.00 g/mol	[4][6]
Appearance	Colorless to clear yellow liquid	[1][3][5]
Melting Point	-4 °C	[1][3][5]
Boiling Point	99-103 °C at 10 mmHg; 181-182 °C at 33.25 kPa	[1][3][6]
Density	1.567 g/mL at 25 °C	[1][3][6]
Refractive Index (n _{20/D})	1.474	[1][5][6]
Vapor Pressure	0.0533 mmHg at 25 °C	[1][5]
Acidity (pKa)	2.95 ± 0.10	[3][5]
Flash Point	>112 °C (>230 °F)	[5][7]
Water Solubility	66 g/L at 20 °C; Soluble in 15 parts water	[1][3][5]
Solubility in other solvents	Soluble in alcohol and ether	[1][6]
InChI Key	YAQLSKVCTLCIIE-UHFFFAOYSA-N	[4][8]
SMILES	CCC(C(=O)O)Br	[4][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-bromobutanoic acid**. While specific peak assignments require direct analysis of the spectra, data is available through

various databases.

Table 2: Spectroscopic Data Availability

Technique	Availability / Source
^1H NMR	Spectrum available at SpectraBase.[9] Chegg provides an example for interpretation.[10]
^{13}C NMR	Spectrum available at ChemicalBook.[11]
IR Spectroscopy	Gas-phase IR spectrum available at the NIST WebBook.[12]
Mass Spectrometry	Mass spectrum (electron ionization) data available at the NIST WebBook.[13]

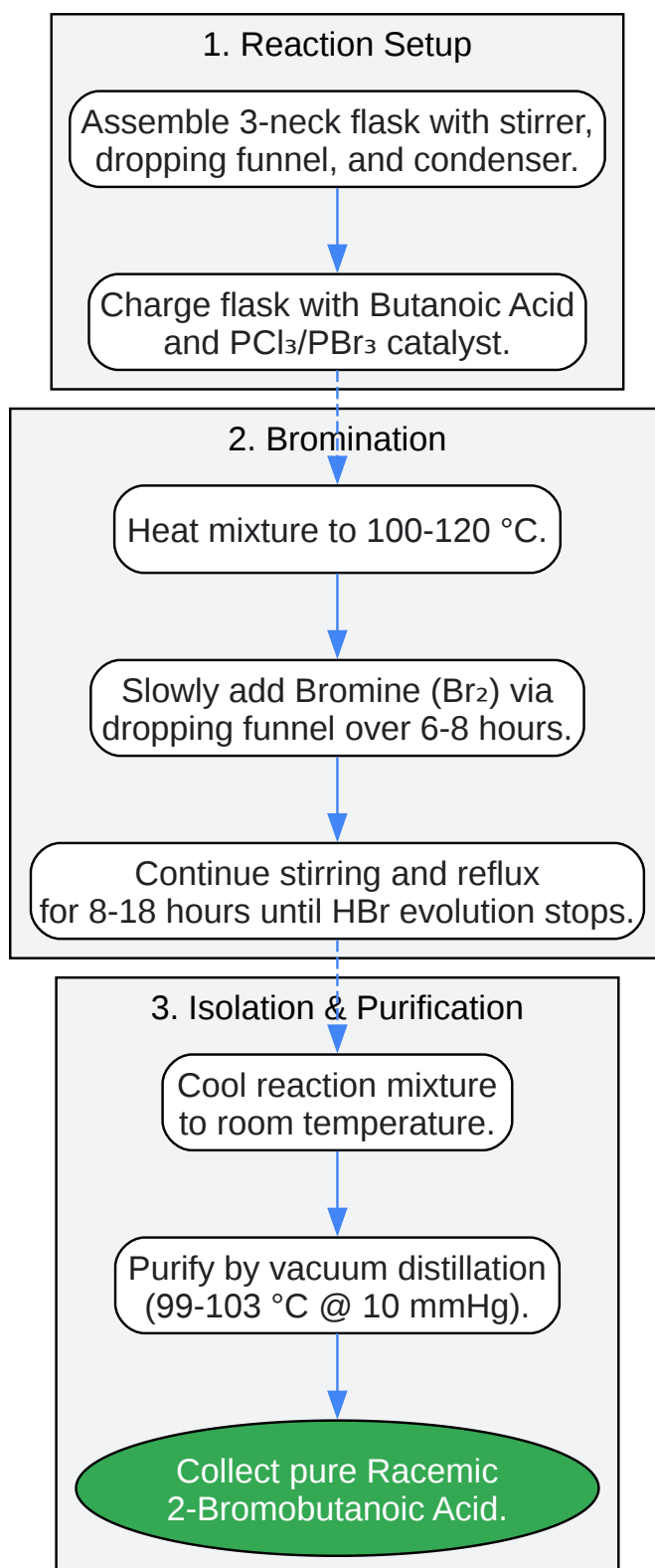
Experimental Protocols

The standard method for synthesizing α -bromo acids like **2-bromobutanoic acid** is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid in the presence of a phosphorus catalyst.[3][14]

Methodology:

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the HBr gas evolved during the reaction.
- **Reactant Charging:** Charge the flask with butanoic acid (1.0 equivalent) and a catalytic amount of phosphorus trichloride (PCl_3) or red phosphorus.[14] An alternative reported method uses phosphorus tribromide (PBr_3).[2]
- **Bromination:** Heat the mixture to 100-120 °C.[2][14] Slowly add bromine (Br_2) (approx. 1.1-1.2 equivalents) from the dropping funnel over several hours.[2] Maintain the temperature and continue stirring until the evolution of HBr gas ceases, which typically takes 8-18 hours.[2][14]

- Workup: Cool the reaction mixture to room temperature. The crude product is typically a dense, dark liquid.
- Purification: Purify the crude **2-bromobutanoic acid** by vacuum distillation.^[14] Collect the fraction boiling at approximately 99-103 °C/10 mmHg to obtain the final product with a typical yield of 70-85%.^{[2][14]}



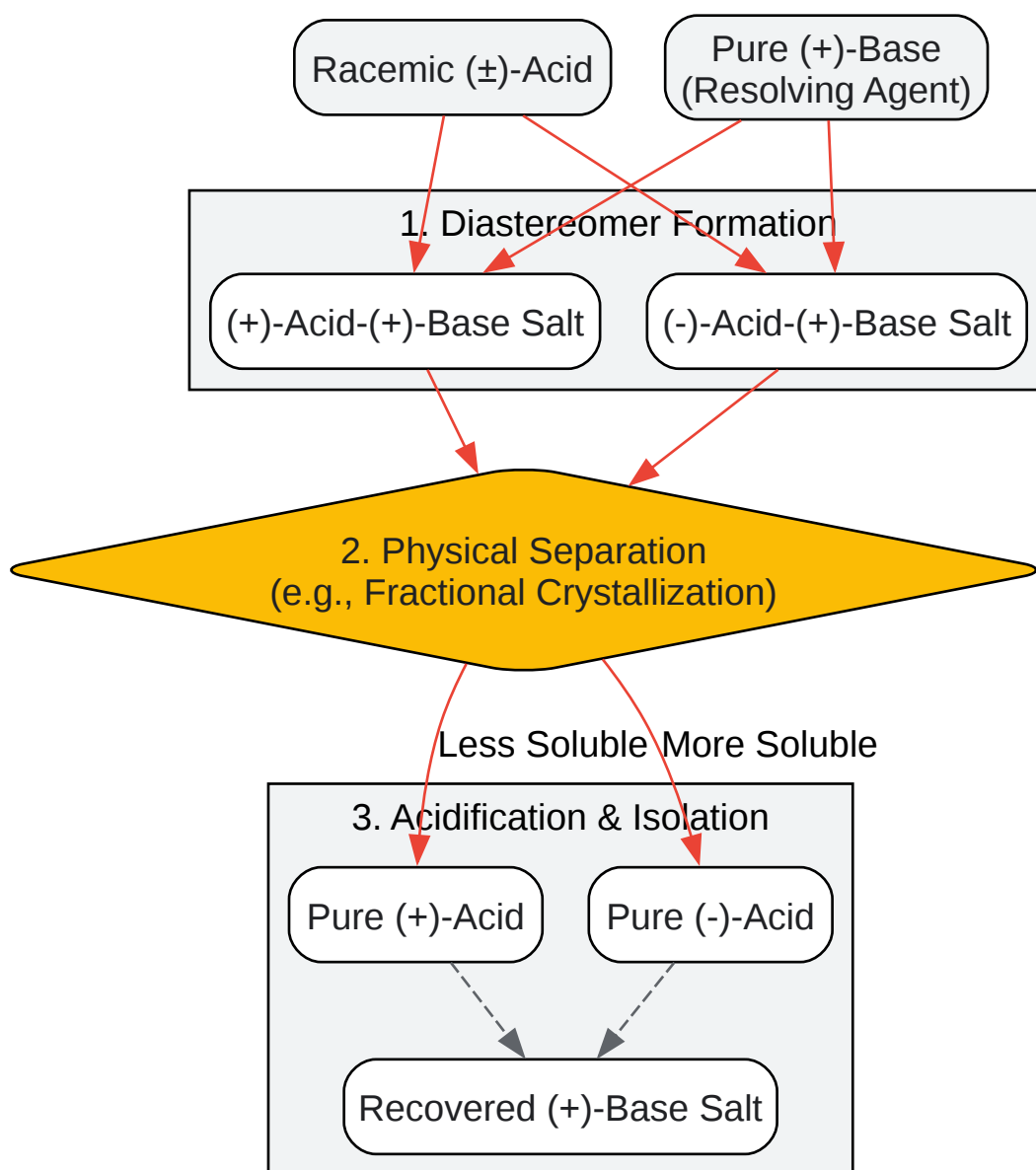
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Caption: Workflow for the synthesis of racemic **2-bromobutanoic acid**.

The separation of enantiomers from a racemic mixture is known as resolution.^{[15][16]} For a racemic acid, this is typically achieved by reacting it with an enantiomerically pure chiral base to form a mixture of diastereomeric salts.^{[16][17]} These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.^[17]

Methodology (General Protocol):

- **Salt Formation:** Dissolve the racemic **2-bromobutanoic acid** (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount (or slightly less, e.g., 0.5 equivalent) of an enantiomerically pure chiral base (e.g., (-)-strychnine, (-)-brucine, or (R)-1-phenylethylamine) in the same solvent.^{[3][16][17]}
- **Crystallization:** Combine the two solutions. The diastereomeric salts will begin to form. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution.^[18]
- **Separation:** Isolate the crystals by vacuum filtration. The filtrate will be enriched in the more soluble diastereomer.
- **Purification of Diastereomer:** Recrystallize the isolated solid from a fresh portion of the hot solvent to improve its diastereomeric purity.
- **Liberation of Enantiomer:** Suspend the purified diastereomeric salt in water and acidify with a strong mineral acid (e.g., HCl or H₂SO₄). This will protonate the carboxylate and regenerate the free enantiomerically enriched **2-bromobutanoic acid**, while the chiral base will form its water-soluble salt.
- **Isolation:** Extract the liberated enantiomeric acid with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer. The other enantiomer can be recovered from the filtrate from step 3 by a similar acidification and extraction process.



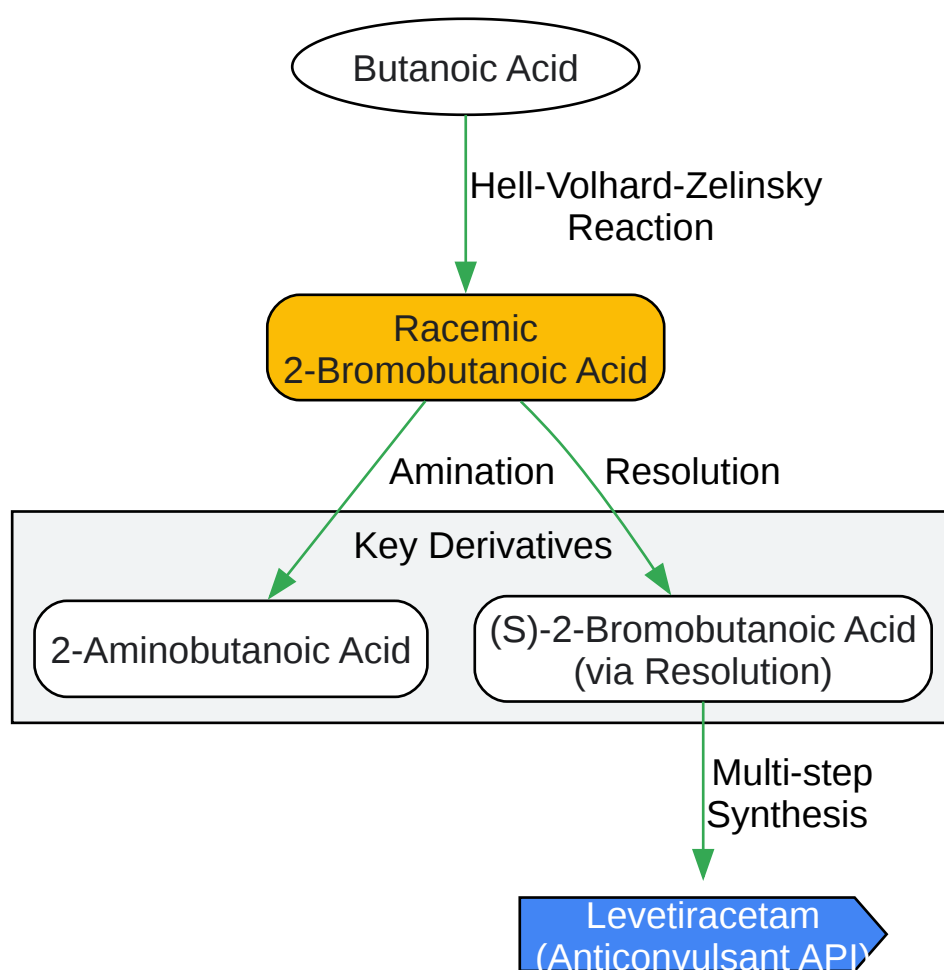
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Caption: Logical relationship in the resolution of a racemic acid.

Applications in Drug Development

2-Bromobutanoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its bifunctional nature (a carboxylic acid and an alkyl bromide) allows for a wide range of chemical transformations.

- Intermediate for Active Pharmaceutical Ingredients (APIs): It is a key precursor in the synthesis of various APIs. A notable example is its use in the preparation of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[3]
- Synthesis of Amino Acids: It can be used to synthesize 2-aminobutanoic acid, a non-proteinogenic amino acid, through amination.[2]
- General Alkylating Agent: The α -bromo group makes it a good alkylating agent for introducing a butanoic acid moiety into a target molecule.[19]





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Caption: Role of **2-bromobutanoic acid** as a precursor in synthesis.

Safety and Handling

2-Bromobutanoic acid is a corrosive and toxic substance that must be handled with appropriate safety precautions.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Table 3: GHS Hazard Information

Pictograms	 alt text
	 alt text
Signal Word	Danger
Hazard Statements	H302: Harmful if swallowed. [3] [4] H314: Causes severe skin burns and eye damage. [3] [4]
Precautionary Statements	P260: Do not breathe vapor or mist. [3] P280: Wear protective gloves/protective clothing/eye protection/face protection. [3] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] [20] P310: Immediately call a POISON CENTER or doctor. [3]

Personal Protective Equipment (PPE):

- Engineering Controls: Work in a well-ventilated area, preferably inside a certified chemical fume hood.[\[7\]](#)[\[20\]](#)[\[21\]](#) An eyewash station and safety shower must be readily available.[\[7\]](#)
- Eye/Face Protection: Wear chemical splash goggles and a face shield.[\[7\]](#)
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat, to prevent skin contact.[\[7\]](#)[\[19\]](#)

- Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[7][20]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
- Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][20]
- Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures:

- Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[7][21] Do not use combustible materials like sawdust.
- Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[21]
- Decontamination: Clean the spill area thoroughly with soap and water. Ensure adequate ventilation during cleanup.[21]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[20]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Racemic 2-Bromobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104356#racemic-2-bromobutanoic-acid-properties]

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